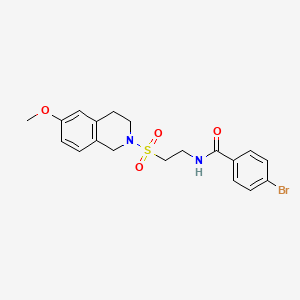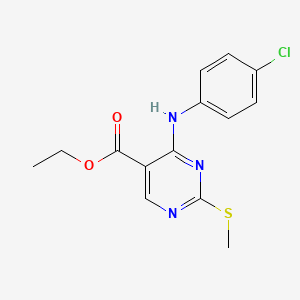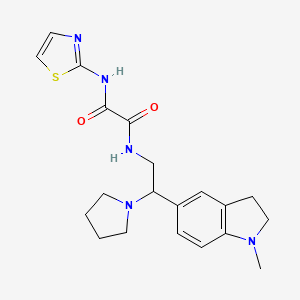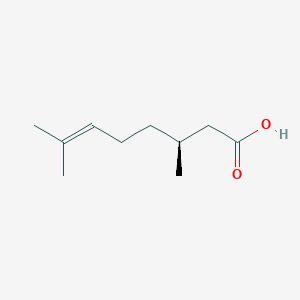
4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a sulfonamide linkage. This compound has gained significant interest due to its unique structural attributes, which may impart interesting biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves several steps. The key reactions include the bromination of a benzamide precursor, followed by coupling with an appropriate sulfonamide intermediate. Specific conditions such as temperature control, solvent selection, and catalysts may be crucial for the efficiency and yield of the synthesis.
Industrial Production Methods: In an industrial context, this compound might be synthesized in a multi-step process involving large-scale reactors and precise monitoring of reaction parameters to ensure consistency and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions at the methoxy group, potentially forming a more reactive intermediate.
Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the nitro group (if present) to an amine.
Substitution: The bromine atom can be a site for nucleophilic substitution, where various nucleophiles can replace the bromine, leading to different derivatives.
Common Reagents and Conditions: Reactions involving this compound often use reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitutions. Conditions such as solvent choice (e.g., dichloromethane, ethanol) and temperature settings are crucial for desired outcomes.
Major Products: Major products of these reactions depend on the starting conditions but might include derivatives with modified functional groups, such as hydroxy derivatives from oxidation or amine derivatives from reduction.
Scientific Research Applications
Chemistry: This compound is of interest in synthetic organic chemistry for developing novel reaction pathways and testing the reactivity of different functional groups.
Biology: In biological research, its potential activity as an inhibitor or modulator of specific enzymes is explored, owing to its complex structure and sulfonamide linkage.
Medicine: In the medical field, analogs of this compound might be investigated for their therapeutic potential, such as anti-inflammatory or antimicrobial agents, although comprehensive studies would be necessary to confirm these properties.
Industry: In industry, it can be used as an intermediate for the synthesis of other complex molecules, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The precise mechanism of action of 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is not fully established. its effects are believed to involve interactions with specific molecular targets like enzymes or receptors, modulating their activity. The sulfonamide group can form strong interactions with biological molecules, impacting their function.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide include other sulfonamide derivatives and brominated benzamides. Examples include N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-chlorobenzamide and N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide.
Uniqueness: What sets this compound apart is its specific substitution pattern on the benzamide ring, which may confer unique binding properties and reactivity compared to its analogs.
That should cover it! Anything specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-bromo-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-26-18-7-4-16-13-22(10-8-15(16)12-18)27(24,25)11-9-21-19(23)14-2-5-17(20)6-3-14/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSZKNASUTYEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Br)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2936261.png)
![(2Z)-6-bromo-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2936262.png)
![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)
![(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/new.no-structure.jpg)
![5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide](/img/structure/B2936267.png)


![N-{3-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2936270.png)

![3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2936273.png)

![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)
![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)
![Tert-butyl 3-[2-(but-2-ynoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2936284.png)
